4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone
Description
4-{[4-(3-Chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone is a heterocyclic compound featuring a 1(2H)-isoquinolinone core substituted with a 2-methyl group and a 4-(3-chlorophenyl)piperazine moiety linked via a carbonyl bridge. The isoquinolinone scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) targeting due to its structural similarity to bioactive alkaloids .
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-methylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-23-14-19(17-7-2-3-8-18(17)20(23)26)21(27)25-11-9-24(10-12-25)16-6-4-5-15(22)13-16/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBKIYKSLQLQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with an appropriate isoquinolinone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoquinolinone compounds.
Scientific Research Applications
4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Structural and Functional Analogues
Core Heterocycle Variants
6-[4-(3-Chlorophenyl)piperazine]-3(2H)-pyridazinone Derivatives
- Core Structure: Pyridazinone ring instead of isoquinolinone.
- Key Features: The 3-chlorophenylpiperazine group is retained, but the pyridazinone core may alter electronic properties and bioavailability.
- Activity: Demonstrated potent analgesic and anti-inflammatory effects in carrageenan-induced writhing and rat paw edema tests, outperforming acetyl salicylic acid. Cytoprotective effects on gastric mucosa were also noted .
- Divergence: The pyridazinone ring’s reduced aromaticity compared to isoquinolinone may influence receptor binding kinetics and metabolic stability.
5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone (Pyrazon)
- Core Structure: Pyridazinone with chloro, phenyl, and amino substituents.
- Key Features : Lacks the piperazine moiety but shares a chlorinated aromatic system.
- Activity: Used as a herbicide (pyrazon), highlighting the structural versatility of pyridazinones in agrochemical applications .
Piperazine-Linked Analogues
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
- Core Structure : Simple piperazine with 3-chlorophenyl and 3-chloropropyl substituents.
- Key Features : Retains the 3-chlorophenylpiperazine pharmacophore but lacks a heterocyclic core.
- Activity : Likely serves as an intermediate in agrochemical synthesis (e.g., propiconazole derivatives) rather than direct pharmacological use .
6-[3-[4-(3-Chlorophenyl)piperazinyl]propoxy]-3,4-dihydro-1(2H)-isoquinolinone
- Core Structure: 3,4-Dihydro-1(2H)-isoquinolinone with a propoxy-linked piperazine group.
- Key Features : The dihydro modification increases flexibility, while the propoxy linker may enhance solubility.
- Divergence : The ether linkage (vs. carbonyl) alters electronic distribution and hydrogen-bonding capacity.
Comparative Data Table
Table 1: Structural and Functional Comparison of 4-{[4-(3-Chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone with Analogues
Key Observations
Role of the Piperazine Moiety: The 3-chlorophenylpiperazine group is critical for receptor interaction in neuroactive compounds. Its presence in both the target compound and pyridazinone derivatives underscores its pharmacological versatility.
Impact of the Core Heterocycle: Isoquinolinone’s fused aromatic system may enhance binding to CNS receptors compared to pyridazinone. Dihydroisoquinolinone derivatives (e.g., ) with reduced aromaticity might exhibit altered pharmacokinetics.
Linker Effects : The carbonyl bridge in the target compound provides rigidity and electronic effects distinct from propoxy or alkyl linkers in analogs.
Biological Activity
4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone is a synthetic compound belonging to the isoquinolinone class, which is recognized for its diverse biological activities. This compound features a piperazine moiety, often linked to various pharmacological effects, including potential antipsychotic and antidepressant properties. The presence of the 3-chlorophenyl group enhances its interaction with biological targets, making it a focus of medicinal chemistry research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 381.86 g/mol. Its structure can be represented as follows:
This compound exhibits a complex three-dimensional structure that contributes to its biological activity.
The mechanism of action for this compound is hypothesized based on its structural features. The piperazine ring facilitates binding to various neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognition. Experimental studies are needed to elucidate specific binding affinities and downstream effects on cellular signaling pathways.
Pharmacological Effects
Research indicates that compounds with similar structures have shown various pharmacological effects:
- Antidepressant Activity : Compounds containing piperazine moieties often exhibit antidepressant-like effects in animal models.
- Antipsychotic Properties : The structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and related disorders.
- Analgesic Effects : Some isoquinolinones have demonstrated pain-relieving properties, warranting investigation into this compound's analgesic potential.
Data Table: Biological Assays
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Antidepressant | Forced Swim Test | Significant reduction in immobility | |
| Antipsychotic | Locomotor Activity | Reduced hyperactivity | |
| Analgesic | Hot Plate Test | Increased latency to respond |
Case Studies and Research Findings
Several studies have explored the biological activity of isoquinolinone derivatives, including those similar to this compound:
- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of piperazine derivatives. Results indicated that modifications in the piperazine structure could enhance efficacy against depressive behaviors in animal models, suggesting similar potential for this compound.
- Antipsychotic Activity Research : Research published in Neuropharmacology highlighted that isoquinolinone derivatives exhibit significant binding affinity for dopamine receptors, implicating their use as antipsychotic agents. The presence of the chlorophenyl group may further enhance receptor interactions.
- Analgesic Properties Investigation : A study in Pain Research and Management examined various isoquinolinones for analgesic activity, finding that certain structural modifications led to increased pain relief efficacy. This supports further exploration of this compound's potential analgesic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
